

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Indoprofen

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Compound of Interest

Compound Name: (-)-Indoprofen

Cat. No.: B3353143

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Abstract

(-)-Indoprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen, is a compound of significant interest in pharmacological research. While its counterpart, (+)-(S)-indoprofen, is primarily responsible for the anti-inflammatory effects through cyclooxygenase (COX) inhibition, the stereochemistry of profen drugs can lead to differential pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the core chemical and physical properties of **(-)-Indoprofen**, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key biological pathways.

Chemical Identity and Structure

(-)-Indoprofen is chemically designated as (2R)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid.^[1] It is the levorotatory enantiomer of the racemic mixture known as indoprofen.

Identifier	Value	Source
IUPAC Name	(2R)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid	[1]
CAS Number	53086-14-9	[1]
Chemical Formula	C ₁₇ H ₁₅ NO ₃	[1]
Molecular Weight	281.31 g/mol	[1]
SMILES	C--INVALID-LINK--C(=O)O	[1]
InChI Key	RJMIEHBSYVWVIN-LLVKDONJSA-N	[1]

Physicochemical Properties

The physical and chemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for **(-)-Indoprofen** and its racemic form are summarized below.

Table 2.1: Physical Properties of Indoprofen Enantiomers

Property	(-)-Indoprofen	Racemic Indoprofen	Source
Melting Point	205-207 °C	213-214 °C	
Boiling Point	Data not available (likely decomposes)	Data not available (likely decomposes)	
Appearance	Colorless scales	Off-white solid	[2]
Optical Rotation	[α] _D ²⁰ = -48° (c=0.05 in DMSO)	Not applicable	

Table 2.2: Solubility and Acidity of Indoprofen

Property	Value	Conditions	Source
Solubility in Water	Slightly soluble	-	
Solubility in Organic Solvents	More soluble in ethanol and methanol	-	
Aqueous Solubility	>42.2 µg/mL	pH 7.4	[3]
pKa	4.40	-	

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of a compound like **(-)-Indoprofen**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

- A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
- The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light by a chiral compound in solution.

Methodology:

- A solution of the compound of known concentration is prepared in a suitable solvent (e.g., DMSO).
- The polarimeter is calibrated using a blank (the pure solvent).
- The sample solution is placed in a polarimeter cell of a known path length.
- Monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.
- The angle of rotation of the plane of polarized light is measured.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety.

Methodology:

- A solution of the compound is prepared in a suitable solvent system (e.g., a water-cosolvent mixture for poorly soluble compounds).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve of pH versus the volume of titrant added is plotted.
- The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Methodology:

- An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
- The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to separate the undissolved solid.
- The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

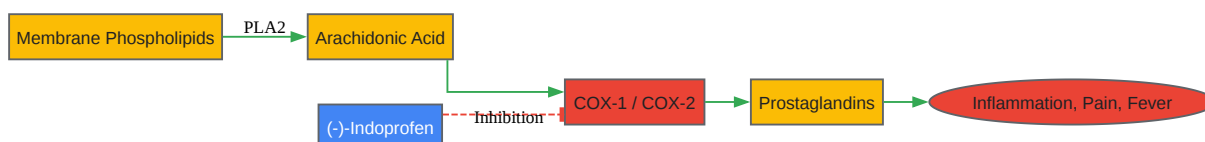
Mechanism of Action and Signaling Pathways

Indoprofen, as a racemic mixture, is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Beyond its COX-inhibitory activity, studies have indicated that indoprofen can modulate other cellular signaling pathways. It has been found to activate the AKT-AMPK signaling pathway and inhibit the NF- κ B/MAPK signaling pathway, both of which are crucial in regulating cellular processes including inflammation and cell survival.

Cyclooxygenase (COX) Inhibition Pathway

The primary anti-inflammatory mechanism of indoprofen involves the blockade of the cyclooxygenase enzymes.

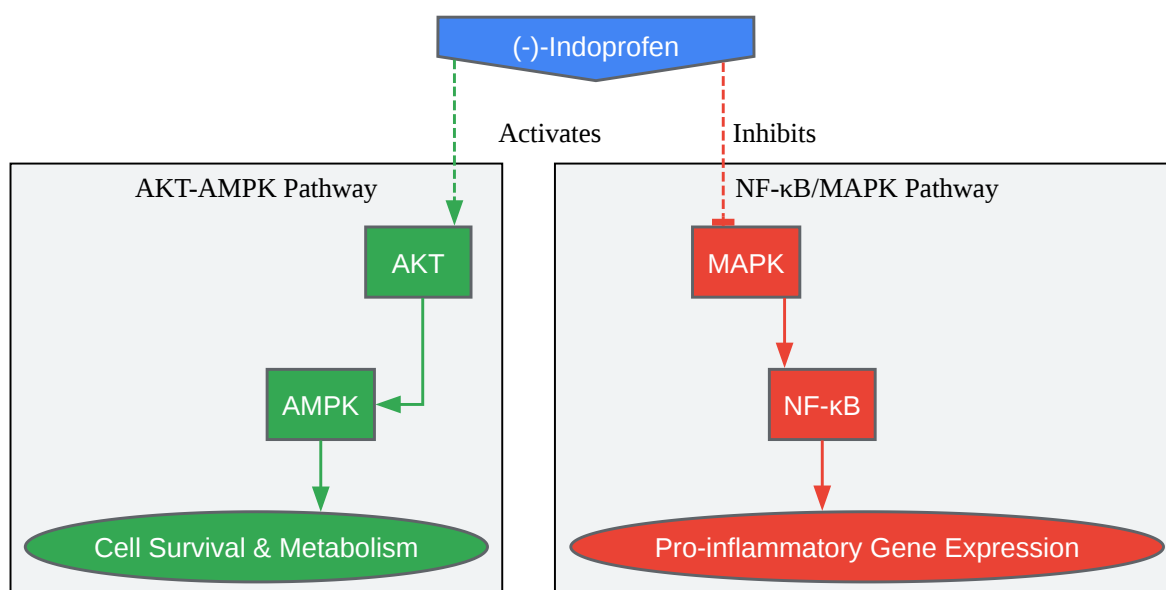


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Caption: Inhibition of the Cyclooxygenase (COX) pathway by **(-)-Indoprofen**.

Modulation of AKT-AMPK and NF- κ B/MAPK Signaling

Indoprofen has been shown to exert effects on key intracellular signaling cascades involved in inflammation and cell survival.



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Caption: Modulation of AKT-AMPK and NF- κ B/MAPK signaling pathways by **(-)-Indoprofen**.

Conclusion

This technical guide has consolidated the key chemical and physical properties of **(-)-Indoprofen**, providing a valuable resource for researchers and professionals in drug development. The presented data and methodologies are fundamental for understanding the behavior of this chiral molecule and for guiding further research into its pharmacological and

therapeutic potential. While the primary anti-inflammatory activity of the racemate is attributed to the (+)-enantiomer, a thorough characterization of **(-)-Indoprofen** is essential for a complete understanding of the drug's overall profile.

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